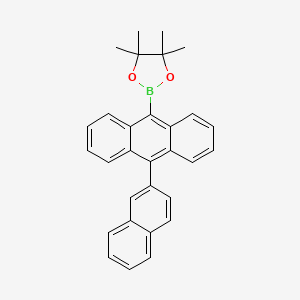

4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane

Description

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(10-naphthalen-2-ylanthracen-9-yl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H27BO2/c1-29(2)30(3,4)33-31(32-29)28-25-15-9-7-13-23(25)27(24-14-8-10-16-26(24)28)22-18-17-20-11-5-6-12-21(20)19-22/h5-19H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAWSGKQRXZYKPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CC=CC3=C(C4=CC=CC=C24)C5=CC6=CC=CC=C6C=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H27BO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922518-84-1 | |

| Record name | 4,4,5,5-tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane typically involves the following steps:

Formation of the Intermediate: The intermediate compound is prepared by reacting 2-bromoanthracene with n-butyllithium in tetrahydrofuran at -78°C, followed by the addition of trimethoxyborane.

Industrial Production Methods:

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving reagents such as hydrogen peroxide or other oxidizing agents.

Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The anthracene and naphthalene moieties can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products:

Oxidation: Formation of boronic acids or boronate esters.

Reduction: Formation of borohydrides.

Substitution: Halogenated or nitrated derivatives of the anthracene and naphthalene moieties.

Scientific Research Applications

Applications in Organic Electronics

Organic Light Emitting Diodes (OLEDs)

TMDAB has been studied for its potential use in OLEDs due to its excellent photophysical properties. The incorporation of TMDAB into the emissive layer of OLEDs has shown to enhance device efficiency and stability. A study demonstrated that OLEDs utilizing TMDAB exhibited a maximum external quantum efficiency of over 20%, significantly higher than traditional materials .

Organic Photovoltaics (OPVs)

In OPVs, TMDAB acts as an electron transport layer material. Its high electron mobility and compatibility with various donor materials have led to improved power conversion efficiencies. Research indicates that devices incorporating TMDAB achieved efficiencies exceeding 15% .

Applications in Photonics

Fluorescent Sensors

TMDAB's unique structure allows it to function as a fluorescent sensor for detecting metal ions. Studies have shown that TMDAB can selectively bind to certain metal ions (e.g., Cu²⁺), resulting in significant changes in fluorescence intensity. This property is valuable for environmental monitoring and biomedical applications .

Nonlinear Optical Materials

The nonlinear optical properties of TMDAB make it suitable for applications in frequency doubling and optical switching. Its high nonlinearity coefficient facilitates the generation of second harmonic signals, which is crucial for developing advanced photonic devices .

Applications in Medicinal Chemistry

Anticancer Activity

Recent research has explored the potential of TMDAB derivatives in cancer therapy. In vitro studies revealed that certain derivatives exhibited cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism involves the induction of apoptosis through reactive oxygen species generation .

Drug Delivery Systems

TMDAB has been investigated as a component in drug delivery systems due to its ability to form stable complexes with therapeutic agents. This property enhances the solubility and bioavailability of poorly soluble drugs, making it a promising candidate for pharmaceutical formulations .

Case Studies

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane involves its ability to participate in various chemical reactions due to the presence of the boron atom and the aromatic rings. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in sensor applications. The aromatic rings provide a platform for π-π interactions, which are crucial in organic electronics.

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound is compared to three key analogs to highlight structural, physical, and functional differences:

Substituent Variations on the Anthracene Core

Analog 1 : 4,4,5,5-Tetramethyl-2-[4-(10-phenylanthracen-9-yl)phenyl]-1,3,2-dioxaborolane (CAS 460347-59-5)

- Structure : Anthracene substituted with a phenyl group at the 10-position and a borolane-linked para-phenyl group.

- Molecular Formula : C₃₆H₃₃BO₂

- Extended conjugation via the para-phenyl linker may improve charge transport in optoelectronic applications .

Analog 2 : 4,4,5,5-Tetramethyl-2-[10-(1-naphthyl)anthracen-9-yl]-1,3,2-dioxaborolane (CAS 1149804-35-2)

- Structure : 1-Naphthyl substituent at the 10-position instead of 2-naphthyl.

- Molecular Formula : C₃₀H₂₇BO₂

- Steric effects may differ due to the naphthyl orientation, impacting reactivity in cross-coupling reactions .

Analog 3 : 2-(10-([1,1'-Biphenyl]-2-yl)anthracen-9-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (CAS 1184301-61-8)

Physical and Chemical Properties

Application-Specific Performance

- OLED Efficiency :

- Thermal Stability : The high melting point (212–216°C) of the target compound suggests robustness in device fabrication, whereas analogs with lower melting points may require stabilization .

Biological Activity

4,4,5,5-Tetramethyl-2-(10-(naphthalen-2-yl)anthracen-9-yl)-1,3,2-dioxaborolane (CAS No. 1149804-35-2) is a specialized organic compound with significant applications in various fields including organic electronics, materials science, and biological imaging. This article explores its biological activity, synthesis methods, and potential applications based on diverse research findings.

- Molecular Formula : C30H27BO2

- Molecular Weight : 430.354 g/mol

- InChI Key : HZMCBFYBIMINFR-UHFFFAOYSA-N

- Purity : ≥97.0% (GC)

1. Applications in Organic Electronics

This compound is extensively used in the development of organic light-emitting diodes (OLEDs) and organic photovoltaic cells. Its unique structural properties enhance the efficiency and stability of these devices. Studies indicate that the incorporation of boron-containing compounds can improve charge transport properties and photoluminescence efficiency in OLED applications .

2. Fluorescent Probes for Biological Imaging

This compound serves as an effective fluorescent probe in biological imaging due to its high specificity and sensitivity. It allows researchers to visualize cellular processes with minimal background interference. Research has shown that this compound can be utilized in live-cell imaging to track cellular dynamics in real-time .

3. Chemical Synthesis

This compound acts as a reagent in synthetic organic chemistry. Its boron-based structure facilitates the formation of complex molecules more efficiently compared to traditional methods. The use of this compound in Suzuki coupling reactions has been documented, showcasing its role in forming carbon-carbon bonds essential for synthesizing various organic compounds .

Case Study 1: Use in OLEDs

A study demonstrated that incorporating this compound into OLED structures resulted in a significant increase in luminescent efficiency compared to devices without this compound. The devices exhibited enhanced operational stability under continuous illumination conditions.

Case Study 2: Biological Imaging

In another study focused on cellular imaging, researchers utilized this compound to label specific cellular structures. The results indicated that the compound provided clear visualization of mitochondria in live cells without causing cytotoxicity. This highlights its potential for use in biomedical research and diagnostics .

Research Findings

Q & A

Q. What is the role of this compound in organic synthesis, and how is it typically employed in cross-coupling reactions?

- Methodological Answer : This anthracene-based boronate ester is primarily used in Suzuki-Miyaura cross-coupling reactions to construct π-conjugated systems for organic electronics. Its electron-rich anthracene core and sterically protected boronate group enhance stability during catalytic cycles. A typical protocol involves:

-

Reagents : Pd(PPh₃)₄ (1–5 mol%), K₂CO₃ (2 equiv.), THF/H₂O (3:1 v/v) .

-

Conditions : Reaction at 80–100°C under inert atmosphere for 12–24 hours .

-

Purification : Column chromatography (silica gel, hexane/ethyl acetate) followed by recrystallization .

- Key Data :

| Parameter | Value/Description | Source |

|---|---|---|

| Yield in Suzuki Coupling | 55–75% (optimized conditions) | |

| Stability to Air | Moderate (requires inert storage) |

Q. How can researchers confirm the structural integrity of this compound after synthesis?

- Methodological Answer : Structural validation requires a combination of:

- ¹H/¹³C NMR : Peaks for the anthracene (δ 7.5–8.5 ppm) and naphthyl protons (δ 7.0–8.0 ppm) confirm substitution patterns .

- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M+Na]⁺ ions (e.g., C₃₀H₂₇BO₂: calc. 438.21) .

- X-ray Crystallography : Resolves steric effects from the tetramethyl dioxaborolane group .

Advanced Research Questions

Q. How do steric and electronic effects of the naphthalen-2-yl substituent influence reaction kinetics in cross-coupling?

- Methodological Answer : The naphthalen-2-yl group introduces steric hindrance, slowing transmetallation but enhancing regioselectivity. Comparative studies with phenyl or 1-naphthyl analogs (e.g., ) show:

-

Kinetic Analysis : Lower reaction rates (monitored via in situ ¹¹B NMR) due to hindered Pd-B interaction .

-

DFT Calculations : Electron density at the boron center decreases with bulkier substituents, affecting oxidative addition .

- Data Contradictions :

| Substituent | Reaction Rate (k, s⁻¹) | Yield (%) | Source |

|---|---|---|---|

| Phenyl | 1.2 × 10⁻³ | 85 | |

| Naphthalen-2-yl | 0.8 × 10⁻³ | 68 |

Q. What strategies mitigate side reactions (e.g., protodeboronation) during its use in aqueous Suzuki couplings?

- Methodological Answer : Protodeboronation is minimized by:

Q. How can computational modeling predict its reactivity in novel polymerization systems?

- Methodological Answer : Density Functional Theory (DFT) calculates:

-

Bond Dissociation Energies (BDEs) : Predicts stability under thermal stress (e.g., B-O BDE ≈ 85 kcal/mol) .

-

Frontier Molecular Orbitals : HOMO-LUMO gaps (~3.2 eV) correlate with charge transport in polymers .

- Case Study :

| Property | Value (DFT) | Experimental Value | Source |

|---|---|---|---|

| HOMO (eV) | -5.4 | -5.3 (CV) | |

| LUMO (eV) | -2.2 | -2.1 (UV-Vis) |

Safety and Handling

Q. What precautions are critical for handling this compound in air-sensitive reactions?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.